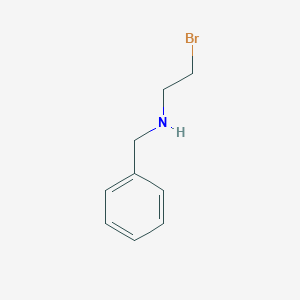

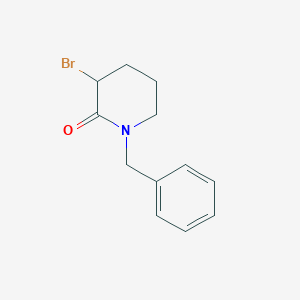

N-Benzyl-2-bromoethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

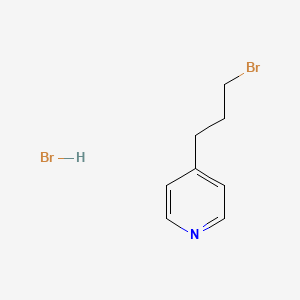

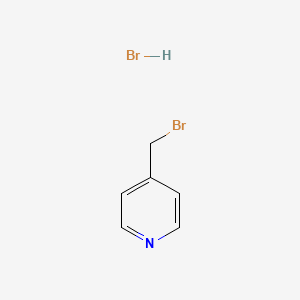

“N-Benzyl-2-bromoethan-1-amine” is a chemical compound with the molecular formula C11H15Br2N . It is also known as “N-Benzyl-2-bromo-N-(2-bromoethyl)ethan-1-amine” and has a molecular weight of 321.05 . It is stored at a temperature of 4°C and protected from light .

Synthesis Analysis

The synthesis of compounds similar to “N-Benzyl-2-bromoethan-1-amine” has been reported in the literature. For instance, 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine were added to 5,6-dimethylbenzimidazole to synthesize symmetrically-connected N-heterocyclic carbenes . Then, these NHC precursor compounds were reacted with PdCl2 to obtain Pd (II)-NHC complexes .Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N-Benzyl-2-bromoethan-1-amine” have been studied. For example, an electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides with 2-bromoethan-1-ol as the brominating reagent has been developed .Physical And Chemical Properties Analysis

“N-Benzyl-2-bromoethan-1-amine” has a boiling point of 319.4±32.0 C at 760 mmHg . It is a liquid at room temperature . Amines typically have infrared absorptions in the 3300–3360 cm−1 region .科学的研究の応用

Amination Reactions

A prominent application of N-Benzyl-2-bromoethan-1-amine involves its use in amination reactions. Studies have demonstrated its utility in palladium-catalyzed amination processes, where it reacts with aryl halides and nitrogen-containing reagents. This methodology allows for the efficient synthesis of benzophenone imines and the corresponding primary amines, crucial for producing various organic compounds and intermediates in the synthesis of new antibiotics. Such reactions underscore the compound's role in forming bond connections essential for developing complex molecules (Grasa, Viciu, Huang, & Nolan, 2001).

Michael Addition Reactions

N-Benzyl-2-bromoethan-1-amine is also applied in Michael addition reactions, particularly as a catalyst or reagent in the conjugate addition of amines to electron-deficient alkenes. This process is highly efficient, offering a straightforward and chemoselective method to generate various products under mild conditions. The simplicity and high yields of these reactions make them valuable for synthesizing numerous organic compounds, emphasizing the versatility of N-Benzyl-2-bromoethan-1-amine in facilitating bond formation (Khan, Parvin, Gazi, & Choudhury, 2007).

Bromination of Organic Compounds

Another significant application of N-Benzyl-2-bromoethan-1-amine lies in the bromination of organic compounds. Research indicates its effectiveness as a brominating agent for allylic positions, offering a method to introduce bromine into various organic frameworks under ambient conditions. This capability is crucial for synthesizing brominated intermediates, which are often pivotal in creating pharmaceuticals and other organic materials (Khazaei, Vaghei, & Karkhanei, 2002).

Organocatalysis and Glycosylation Inhibition

Research has identified an impurity formed during benzylation reactions in DMF that acts as an organocatalyst poison in thiourea-catalyzed glycosylations. This discovery highlights the importance of understanding and controlling reaction conditions and side products in organic synthesis, particularly when N-Benzyl-2-bromoethan-1-amine or related compounds are used. Such insights are vital for optimizing reaction outcomes and purity in the synthesis of complex molecules (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Direct Amination with Alkylamines

The compound's application extends to direct C-H amination reactions with alkylamines, providing a novel approach for the convergent synthesis of tertiary and secondary arylalkyl amines. This method, leveraging palladium catalysis, opens new avenues for efficiently constructing nitrogen-containing compounds, essential in medicinal chemistry and material science (Yoo, Ma, Mei, Chan, & Yu, 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-benzyl-2-bromoethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCIWDPPLPGGMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495084 |

Source

|

| Record name | N-Benzyl-2-bromoethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-bromoethan-1-amine | |

CAS RN |

65894-26-0 |

Source

|

| Record name | N-Benzyl-2-bromoethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)

![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)